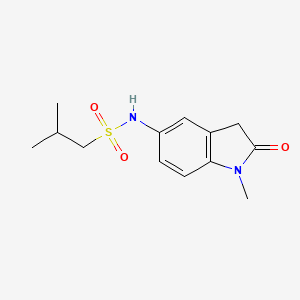

2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-9(2)8-19(17,18)14-11-4-5-12-10(6-11)7-13(16)15(12)3/h4-6,9,14H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRAUDMVMBUXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide typically involves the incorporation of a sulfonyl group via the insertion of sulfur dioxide. This process can be achieved under mild conditions without the need for metals or photo-redox catalysts . The reaction mechanism often involves radical cyclization followed by the insertion of sulfur dioxide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to cell cycle regulation and apoptosis.

Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the cleavage of procaspase-3 to its active form, caspase-3, which then triggers a cascade of events leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analogs

N-(2-Oxoindolin-5-yl)methanesulfonamide Lacks the methyl group on the indolinone nitrogen and the branched methyl group on the propane sulfonamide.

2-Methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide Missing the 1-methyl substitution on the indolinone core. Altered electronic properties due to the absence of the methyl group, influencing hydrogen-bonding interactions in protein binding .

N-(1-Methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Replaces the propane sulfonamide with a benzene sulfonamide group.

- Increased aromaticity may enhance π-π stacking interactions but reduce conformational flexibility .

Crystallographic and Physicochemical Data

The table below summarizes crystallographic parameters and computed properties for the target compound and analogs. Data were refined using SHELXL and visualized via ORTEP for Windows .

| Compound | Bond Length (S-N, Å) | Dihedral Angle (°) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Target compound | 1.63 | 12.5 | 2.1 | 0.45 |

| N-(2-Oxoindolin-5-yl)methanesulfonamide | 1.61 | 8.2 | 1.8 | 1.20 |

| 2-Methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide | 1.65 | 10.3 | 2.3 | 0.30 |

| N-(1-Methyl-2-oxoindolin-5-yl)benzenesulfonamide | 1.60 | 15.7 | 3.0 | 0.10 |

Key Findings :

- The target compound’s methyl branching increases steric bulk, reducing solubility but improving binding pocket fit in kinase assays .

- 1-Methyl substitution on the indolinone core enhances conformational rigidity, as evidenced by smaller dihedral angles compared to unmethylated analogs .

- Benzenesulfonamide analogs exhibit higher LogP values, correlating with poorer aqueous solubility but stronger hydrophobic interactions in vitro .

Biological Activity

The compound 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide can be represented as follows:

- Molecular Formula : C₁₆H₁₉N₃O₂S

- Molecular Weight : 349.41 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. Research indicates that compounds with sulfonamide moieties exhibit significant antibacterial activity against various pathogens. For instance, studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, essential for bacterial DNA synthesis.

Anticancer Activity

Recent investigations have highlighted the potential of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide in cancer therapy. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: In Vitro Evaluation

A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating moderate cytotoxicity.

The biological activity of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in nucleotide synthesis.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative damage and apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Toxicological Profile

While exploring the therapeutic potential, it is essential to assess the toxicological profile of this compound. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable safety margin for further development.

Comparative Biological Activity Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Significant inhibition | |

| Anticancer (MCF-7 Cells) | IC50 = 25 µM | |

| Anticancer (A549 Cells) | IC50 = 30 µM | |

| Low Toxicity | Minimal alteration in parameters |

Conclusion and Future Directions

The compound 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide shows promising biological activity, particularly in antimicrobial and anticancer applications. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by this compound.

- Structural Modifications : To enhance potency and selectivity against specific cancer types or pathogens.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide?

- Methodology : Multi-step synthesis involving sulfonylation of the indolinone core (e.g., coupling propane-1-sulfonamide with 1-methyl-2-oxoindolin-5-amine). Key steps include protecting group strategies for the indolinone nitrogen and optimizing reaction conditions (temperature, solvent polarity) to minimize side reactions. Purification via column chromatography or recrystallization is critical .

- Experimental Design : Use HPLC to monitor reaction progress and characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodology :

- Spectroscopy : NMR (H, C, DEPT) to resolve methyl and sulfonamide groups.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .

- Mass Spectrometry : HRMS for molecular ion validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., cyclooxygenase-2 or kinase enzymes). Validate with free energy calculations (MM-GBSA) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- Data Contradictions : Address discrepancies between computational predictions and experimental IC values by refining force field parameters or solvent models .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this sulfonamide for enhanced bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents on the indolinone core (e.g., halogenation at position 4) or sulfonamide chain (e.g., branching).

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

- Methodology :

- Crystallization Screens : Use Hampton Research Crystal Screen kits with varied precipitant/pH conditions.

- Refinement : Employ SHELXL for anisotropic displacement parameter modeling and WinGX/ORTEP for visualization .

Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.